N-(2-methyl-1,3-benzoxazol-6-yl)methanesulfonamide
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Overview
Description
N-(2-methyl-1,3-benzoxazol-6-yl)methanesulfonamide: is a chemical compound with the molecular formula C9H10N2O3S . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzoxazole ring substituted with a methyl group and a methanesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-benzoxazol-6-yl)methanesulfonamide typically involves the following steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of 2-aminophenol with acetic anhydride to form 2-methylbenzoxazole.
Sulfonamide Formation: The 2-methylbenzoxazole is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the desired product, .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,3-benzoxazol-6-yl)methanesulfonamide: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
N-(2-methyl-1,3-benzoxazol-6-yl)methanesulfonamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-benzoxazol-6-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-methyl-1,3-benzoxazol-6-yl)methanesulfonamide: can be compared with other benzoxazole derivatives:
2-methylbenzoxazole: Lacks the sulfonamide group, resulting in different chemical properties and applications.
N-(2-methyl-1,3-benzoxazol-6-yl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide group, leading to different reactivity and biological activity.
The uniqueness of This compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-methyl-1,3-benzoxazol-6-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-6-10-8-4-3-7(5-9(8)14-6)11-15(2,12)13/h3-5,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEUKDOWPWWLIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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